molecular formula C16H14BrClO B3070372 (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one CAS No. 1002752-54-6

(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one

Cat. No.: B3070372
CAS No.: 1002752-54-6
M. Wt: 337.64 g/mol
InChI Key: UXWQKWNHXQZIND-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one is a chiral compound with significant interest in various fields of scientific research. This compound features a bromophenyl and a chlorophenyl group attached to a butanone backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric aldol reaction, where a chiral auxiliary or catalyst is used to control the stereochemistry of the product. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
  • 3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one (racemic mixture)
  • 3-(3-bromophenyl)-4-phenylbutan-2-one

Uniqueness

(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemistry can lead to different biological activities and properties compared to its racemic or other stereoisomeric forms.

Properties

IUPAC Name

(3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10,16H,9H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQKWNHXQZIND-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H](CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217427
Record name (3S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002752-54-6
Record name (3S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002752-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(3-Bromophenyl)-4-(4-chlorophenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Reactant of Route 3
Reactant of Route 3
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Reactant of Route 4
Reactant of Route 4
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one
Reactant of Route 6
Reactant of Route 6
(S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.